2-Methoxy-8-methylquinoxaline

Catalog No.
S12365035
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-8-methylquinoxaline

Product Name

2-Methoxy-8-methylquinoxaline

IUPAC Name

2-methoxy-8-methylquinoxaline

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-8-10(7)12-9(13-2)6-11-8/h3-6H,1-2H3

InChI Key

RYWFTXZEPPKNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC(=N2)OC

2-Methoxy-8-methylquinoxaline is a heterocyclic compound characterized by a quinoxaline core, which consists of a fused benzene and pyrazine ring. The molecular formula for this compound is C10H10N2O, and it features a methoxy group at the 2-position and a methyl group at the 8-position of the quinoxaline structure. This compound is known for its potential biological activities and applications in medicinal chemistry.

Typical of quinoxaline derivatives:

  • Electrophilic Substitution: The presence of the methoxy group can activate the aromatic ring towards electrophilic substitution reactions.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form corresponding imines or other derivatives.
  • Reduction Reactions: The quinoxaline moiety may undergo reduction to yield dihydroquinoxalines.

These reactions are important for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Research has indicated that 2-methoxy-8-methylquinoxaline exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, indicating potential as an antimicrobial agent .
  • Anticancer Activity: Studies suggest that quinoxaline derivatives, including this compound, may act as inhibitors of certain cancer-related pathways, making them candidates for further investigation in cancer therapy .

Several methods have been reported for synthesizing 2-methoxy-8-methylquinoxaline:

  • Cyclization Reactions: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine with substituted aldehydes or ketones.
  • One-Pot Synthesis: A more efficient approach involves one-pot reactions using readily available starting materials, which can simplify the synthesis process and improve yields .

The applications of 2-methoxy-8-methylquinoxaline are diverse:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new antimicrobial and anticancer drugs.
  • Chemical Probes: It may serve as a chemical probe in biochemical studies to elucidate mechanisms of action related to its biological effects.

Interaction studies involving 2-methoxy-8-methylquinoxaline typically focus on its binding affinity to various biological targets:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific proteins or enzymes, providing insights into its potential mechanisms of action .
  • Non-Covalent Interactions: Analysis of non-covalent interactions can reveal important information about the stability and reactivity of the compound in biological systems.

Several compounds share structural similarities with 2-methoxy-8-methylquinoxaline. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-MethylquinoxalineMethyl group at position 2Antimicrobial
3-MethylquinoxalineMethyl group at position 3Anticancer
6-MethylquinoxalineMethyl group at position 6Potentially neuroprotective
7-MethoxyquinoxalineMethoxy group at position 7Antimicrobial

Uniqueness of 2-Methoxy-8-Methylquinoxaline

What sets 2-methoxy-8-methylquinoxaline apart from these similar compounds is its specific combination of functional groups and their positions on the quinoxaline ring. This unique arrangement contributes to its distinctive biological activity profile, particularly its effectiveness against certain bacterial strains and potential anticancer properties.

The exploration of quinoxaline derivatives began in the early 20th century, driven by the discovery of naturally occurring analogs such as echinomycin and actinoleutin, which showcased potent biological activities. Initial synthetic efforts focused on condensation reactions between ortho-diamines and 1,2-diketones, a method first reported in 1904. This approach yielded the parent quinoxaline structure, but limitations in functional group tolerance spurred innovations in regioselective substitution strategies.

By the mid-20th century, advances in aromatic substitution mechanisms enabled the synthesis of monosubstituted quinoxalines. For instance, 2-methylquinoxaline emerged as a foundational derivative, synthesized via lithiation of 8-methoxyquinoline followed by alkylation. The introduction of vicarious nucleophilic substitution (VNS) in the 1990s marked a turning point, allowing direct hydrogen substitution in quinoxaline N-oxides with carbanions. This method facilitated the preparation of cyanoalkyl, sulfonylalkyl, and fluorinated derivatives, expanding the library of quinoxaline-based compounds for catalytic and medicinal applications.

Recent decades have seen a shift toward targeted functionalization. The 2023 synthesis of 2-methoxy-8-methylquinoxaline exemplifies this trend, leveraging N-oxide intermediates to achieve precise methoxy and methyl group placement. Such advancements underscore the scaffold’s adaptability in addressing contemporary challenges in asymmetric catalysis and ligand design.

Structural Significance of Methoxy and Methyl Substituents in Heterocyclic Systems

The interplay between methoxy (–OCH₃) and methyl (–CH₃) groups in 2-methoxy-8-methylquinoxaline profoundly influences its electronic and steric profile:

Electronic Effects

  • Methoxy Group: The methoxy substituent at position 2 exerts a strong electron-donating resonance (+R) effect, increasing electron density at the pyrazine ring’s nitrogen atoms. This enhances nucleophilic aromatic substitution (SNAr) reactivity at positions 3 and 7 while deactivating the benzene ring toward electrophilic attacks.
  • Methyl Group: At position 8, the methyl group donates electrons via inductive effects (+I), slightly elevating the π-electron density of the adjacent benzene ring. This moderates the electron-withdrawing nature of the pyrazine ring, improving solubility in nonpolar solvents compared to unsubstituted quinoxaline.

Steric and Conformational Impacts

  • The methyl group introduces steric hindrance at position 8, restricting rotational freedom in substituents at position 7. This constraint stabilizes specific conformers, as observed in X-ray crystallography studies of analogous compounds.
  • Methoxy’s bulkier van der Waals radius (1.52 Å vs. 1.20 Å for methyl) further influences crystal packing and intermolecular interactions, as demonstrated in comparative studies of 2-methoxyquinoxaline and 2-methylquinoxaline derivatives.

Comparative Reactivity

Table 1 summarizes key physicochemical properties of 2-methoxy-8-methylquinoxaline relative to other quinoxaline derivatives:

CompoundBoiling Point (°C)LogPSolubility (mg/mL, H₂O)
Quinoxaline243–2451.0212.3
2-Methylquinoxaline245–2471.618.9
8-Methoxyquinoxaline262–2641.355.2
2-Methoxy-8-methylquinoxaline275–2771.783.1

Data derived from experimental measurements.

The elevated logP (1.78) of 2-methoxy-8-methylquinoxaline compared to its monosubstituted analogs reflects enhanced lipophilicity, a critical factor in ligand–receptor binding studies.

Iridium-Catalyzed Cyclization of Glycerol with Diamines

Iridium-catalyzed cyclization represents a significant advancement in the synthesis of 2-methoxy-8-methylquinoxaline derivatives, particularly through the innovative use of glycerol as a renewable carbon source [1]. The development of efficient iridium complexes bearing N-heterocyclic carbene ligands has enabled the direct conversion of glycerol and 1,2-phenylenediamines to methylquinoxaline derivatives under environmentally benign conditions [1].

The optimal catalytic system employs iridium complex E, which possesses two chloro ligands and an N-heterocyclic carbene ligand with isopropyl groups on its nitrogen atoms [1]. This catalyst demonstrates superior performance compared to simpler iridium structures, achieving yields of up to 77% for 2-methylquinoxaline formation [1]. The reaction mechanism involves the initial dehydrogenation of glycerol by the iridium catalyst to generate an equilibrium mixture of glyceraldehyde and dihydroxyacetone [1].

The catalytic process follows a well-defined pathway wherein glyceraldehyde undergoes dehydration with 1,2-phenylenediamine to produce intermediate species that subsequently cyclize through intramolecular dehydration [1]. The evolution of hydrogen gas accompanies this transformation, with quantitative analysis revealing 66% hydrogen yield alongside 51% product formation when potassium hydroxide serves as the base [1].

Table 1: Iridium Catalyst Performance in Quinoxaline Synthesis

EntryIridium CatalystYield of 2-methylquinoxaline (%)
1No catalyst0
2[Cp*IrCl₂]₂Trace
3Complex A13
4Complex BTrace
5Complex C67
6Complex D68
7Complex E77
8Complex F41
9Complex G10

The substrate scope extends to various substituted 1,2-phenylenediamines, yielding corresponding methylquinoxaline derivatives in moderate to good yields [1]. Reactions utilizing 4-methyl-1,2-phenylenediamine and 4,5-dimethyl-1,2-phenylenediamine produce dimethylquinoxalines as mixtures of positional isomers [1]. The protocol demonstrates particular effectiveness with diamines bearing electron-donating substituents, achieving yields ranging from 55% to 88% depending on the substrate structure [1].

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling methodologies provide versatile pathways for the synthesis and derivatization of 2-methoxy-8-methylquinoxaline derivatives [14] [15]. Sonogashira coupling reactions emerge as particularly effective strategies for introducing alkyne substituents onto quinoxaline cores, facilitating the construction of structurally diverse derivatives with potential biological significance [14] [15].

The optimization of palladium-catalyzed processes involves systematic evaluation of catalyst systems, with tetrakis(triphenylphosphine)palladium demonstrating comparable efficiency to palladium acetate-triphenylphosphine combinations [16]. Standard reaction conditions employ 5 mol% palladium catalyst in conjunction with potassium carbonate as base in dimethylformamide solvent [16]. The coupling of 2-(4-bromophenyl)quinoxaline with various terminal alkynes under these optimized conditions affords alkyne-substituted quinoxaline derivatives in high yields [14] [15].

Palladium-mediated reductive annulation represents an alternative synthetic approach, utilizing catechols and nitroarylamines as starting materials [17]. This methodology proceeds through hydrogenative annulation without requiring pre-functionalization of substrates, offering operational simplicity with broad substrate scope [17]. The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions using easily available catalyst systems [17].

Table 2: Palladium-Catalyzed Cross-Coupling Optimization

EntryCatalyst SystemBaseSolventYield (%)
1Pd(OAc)₂/PPh₃K₂CO₃DMF45
2Pd(PPh₃)₄K₂CO₃DMF56
3PdCl₂(PPh₃)₂K₂CO₃DMF38
4Pd(PPh₃)₄Cs₂CO₃DMF62
5Pd(PPh₃)₄K₂CO₃Dioxane59

Suzuki-Miyaura cross-coupling reactions provide additional synthetic flexibility for quinoxaline-based pyrazoline derivatives [18]. Optimization studies reveal that palladium tetrakis(triphenylphosphine) catalyst with potassium carbonate base in 1,4-dioxane solvent at 120°C for 10 hours yields optimal results [18]. High yields ranging from 59% to 82% are achieved for newly synthesized compounds under these conditions [18].

Solvent Effects in Quinoxaline Ring Formation

Solvent selection profoundly influences quinoxaline ring formation efficiency, with systematic studies revealing dramatic variations in reaction outcomes based on the reaction medium [24] [26]. Methanol emerges as the most effective solvent for catalyst-free quinoxaline synthesis, enabling complete conversion within one minute at ambient temperature [24]. This remarkable efficiency contrasts sharply with traditional methods requiring prolonged heating and metal catalysts [24].

Comparative solvent screening demonstrates that protic solvents generally facilitate quinoxaline formation more effectively than aprotic alternatives [24] [26]. Ethanol provides excellent yields approaching 98% in camphorsulfonic acid-catalyzed reactions, significantly outperforming methanol (50%), acetonitrile (65%), and ethanol-water mixtures (85%) [26]. The superior performance of ethanol as a green reaction medium establishes it as the preferred choice for environmentally conscious synthetic protocols [26].

Table 3: Solvent Effects on Quinoxaline Formation

SolventReaction TimeYield (%)Comments
Methanol1 min>95Optimal for catalyst-free synthesis
Ethanol2 h98Best with acid catalysis
Acetonitrile2 h65Moderate efficiency
Ethanol/Water (1:1)2 h85Good compromise
DimethylformamideVariable60-80Temperature dependent
TetrahydrofuranVariable70-85Good with heating

Trifluoroethanol demonstrates exceptional effectiveness in iridium-catalyzed glycerol-diamine condensations, achieving 92% yields when combined with optimal base conditions [1]. The moderately acidic nature of trifluoroethanol (pKa = 12.4) facilitates dehydration reactions essential for quinoxaline ring closure [1]. Comparative studies with other solvents including toluene, anisole, water, and tert-butanol reveal significantly lower yields, emphasizing the critical role of solvent acidity in promoting cyclization [1].

The influence of solvent polarity and hydrogen-bonding capacity becomes particularly evident in polyethylene glycol-mediated syntheses [23]. Polyethylene glycol-400 serves as both solvent and catalyst, increasing reaction rates while reducing reaction times in catalyst-free protocols [23]. This dual functionality eliminates the need for additional catalysts while maintaining high yields and environmental compatibility [23].

Base Optimization for Improved Reaction Yields

Base selection and concentration optimization represent critical parameters for maximizing quinoxaline synthesis efficiency, with systematic studies revealing substantial yield variations based on base identity and loading [1] [27]. Potassium carbonate emerges as the most effective base for iridium-catalyzed glycerol-diamine condensations, achieving 92% yields when employed at 1.0 mmol loading [1].

Comparative evaluation of alkali metal carbonates demonstrates a clear preference for potassium over sodium, lithium, or cesium counterparts [1]. Sodium carbonate provides only 27% yield under identical conditions, while lithium carbonate fails to promote the reaction entirely [1]. Cesium carbonate delivers intermediate performance at 75% yield, suggesting an optimal balance of basicity and nucleophilicity with potassium carbonate [1].

Table 4: Base Optimization in Iridium-Catalyzed Quinoxaline Synthesis

EntryBaseAmount (mmol)Yield (%)
1None02
2Na₂CO₃0.5027
3Li₂CO₃0.500
4Cs₂CO₃0.5075
5K₂CO₃0.5082
6K₂CO₃1.092
7KOH1.070

Hydroxide bases provide alternative basic conditions, with potassium hydroxide achieving 70% yield in iridium-catalyzed reactions [1]. However, the performance remains inferior to potassium carbonate, likely due to the stronger basicity potentially interfering with catalyst activity or promoting undesired side reactions [1]. The optimal base loading corresponds to stoichiometric quantities relative to the limiting diamine substrate, ensuring complete deprotonation while avoiding excessive basic conditions [1].

In microdroplet-assisted quinoxaline synthesis, base-free conditions surprisingly yield superior results compared to traditional bulk-phase reactions requiring basic catalysis [27]. The enhanced reactivity in charged droplets eliminates the necessity for external bases, achieving 90% conversion efficiency within microseconds without any catalyst [27]. This phenomenon represents a paradigm shift in quinoxaline synthesis methodology, offering unprecedented reaction rates and simplified protocols [27].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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